molecular formula C16H20N2O2 B11385827 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide CAS No. 851788-46-0

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide

Cat. No.: B11385827
CAS No.: 851788-46-0
M. Wt: 272.34 g/mol
InChI Key: IBPULAJJIUSGER-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide is a complex organic compound that features a furan ring, a dimethylamino group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with 2-(dimethylamino)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide is unique due to its combination of a furan ring and a benzamide structure, which imparts distinct chemical reactivity and potential biological activity

Properties

CAS No.

851788-46-0

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide

InChI

InChI=1S/C16H20N2O2/c1-12-6-4-7-13(10-12)16(19)17-11-14(18(2)3)15-8-5-9-20-15/h4-10,14H,11H2,1-3H3,(H,17,19)

InChI Key

IBPULAJJIUSGER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CO2)N(C)C

solubility

36.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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